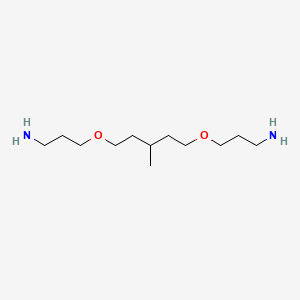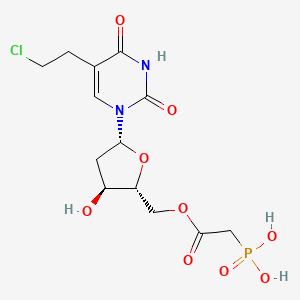
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the fluorine atom. The final steps involve the addition of the dimethyloctylsilyl and thioethyl groups. Each step must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in specialized reactors. The use of automated systems to control reaction conditions, such as temperature, pressure, and reagent addition, would be essential to ensure consistency and yield. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
化学反応の分析
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s potential as a drug candidate is investigated, particularly for its ability to interact with specific molecular targets and pathways.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar ring structure but lacks the fluorine atom and other functional groups present in 1(2H)-Pyrimidinecarboxamide.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Another related compound with a similar core structure but different substituents.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
特性
CAS番号 |
103579-37-9 |
|---|---|
分子式 |
C19H34FN3O3SSi |
分子量 |
431.6 g/mol |
IUPAC名 |
N-[2-[2-[dimethyl(octyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C19H34FN3O3SSi/c1-4-5-6-7-8-9-13-28(2,3)14-12-27-11-10-21-18(25)23-15-16(20)17(24)22-19(23)26/h15H,4-14H2,1-3H3,(H,21,25)(H,22,24,26) |
InChIキー |
UOXPGDOVLLOFEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)










